[2-(4-Acetylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate
Description
Properties
IUPAC Name |
[2-(4-acetylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO4/c1-12(21)14-5-7-16(8-6-14)20-17(22)11-24-18(23)10-13-3-2-4-15(19)9-13/h2-9H,10-11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTNRLGBWXAZFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)COC(=O)CC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Acetylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate typically involves the esterification of 2-(3-fluorophenyl)acetic acid with 2-(4-acetylanilino)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the optimal reaction conditions, such as temperature and pH, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetylanilino group, leading to the formation of corresponding N-oxides.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution.
Major Products:
Oxidation: N-oxides of the acetylanilino group.
Reduction: Alcohol derivatives of the ester group.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile building block in organic synthesis.
Biology: In biological research, the compound can be used to study enzyme interactions, particularly those involving esterases and amidases.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which [2-(4-Acetylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate exerts its effects involves interactions with specific molecular targets. The ester and amide groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes or receptors. The fluorophenyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Structural Modifications and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Impact of Substituents on Physicochemical Properties
- Fluorine Position: The target compound’s 3-fluorophenyl group vs. the 4-fluorophenyl in the dimethylanilino analog () may alter π-π stacking interactions and metabolic stability. Fluorine at the meta position often reduces oxidative metabolism compared to para .
- Hydroxyl vs.
- Ring Systems : The azepane ring in introduces a seven-membered lactam, which may enhance conformational flexibility and binding to targets with deep hydrophobic pockets.
Research Tools and Methodologies
- Crystallography : The target compound’s analogs (e.g., ) were refined using SHELXL2013 and visualized via ORTEP-3 , ensuring precise bond-length and angle measurements .
- Database Mining : Software like Mercury enables comparative analysis of crystal packing and intermolecular interactions across analogs, highlighting differences in hydrogen-bonding networks .
Biological Activity
[2-(4-Acetylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate is a synthetic organic compound characterized by its unique structural features, including an ester and an amide functional group. Its molecular structure incorporates a fluorophenyl group and an acetylanilino moiety, which are significant for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
The compound's IUPAC name is this compound, with a molecular formula of C18H16FNO4. It features both hydrophilic and lipophilic characteristics due to the presence of polar functional groups and aromatic rings, which may influence its bioavailability and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H16FNO4 |
| IUPAC Name | This compound |
| Molecular Weight | 335.33 g/mol |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity through non-covalent interactions such as hydrogen bonding.
- Lipophilicity : The fluorophenyl group enhances the compound's lipophilicity, facilitating membrane permeability and cellular uptake.
- Reactive Metabolites : Potential oxidative metabolism can lead to reactive intermediates that may exert biological effects.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of the acetylamino group may enhance the compound's ability to disrupt bacterial cell membranes or inhibit key metabolic pathways.
Anticancer Properties
Studies have suggested that related compounds can induce apoptosis in cancer cells. The mechanism may involve the inhibition of specific signaling pathways critical for cell survival and proliferation.
Case Studies
- Antimicrobial Efficacy : In vitro studies demonstrated that derivatives of similar compounds showed significant inhibition against various bacterial strains, suggesting potential for development as antimicrobial agents.
- Cytotoxicity Assessment : A study evaluating the cytotoxic effects on human cancer cell lines revealed that analogs of this compound exhibited dose-dependent cytotoxicity, indicating a promising avenue for anticancer drug development.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to its analogs:
| Compound Name | Structure Feature | Biological Activity |
|---|---|---|
| [2-(4-Acetylanilino)-2-oxoethyl] 2-(4-fluorophenyl)acetate | Different fluorine position | Similar antimicrobial properties |
| [2-(4-Acetylanilino)-2-oxoethyl] 2-(3-chlorophenyl)acetate | Chlorine instead of fluorine | Potentially lower lipophilicity |
| [2-(4-Acetylanilino)-2-oxoethyl] 2-(3-bromophenyl)acetate | Bromine substitution | Enhanced reactivity |
Q & A
Basic Research Questions
Q. What are the key crystallographic parameters for determining the molecular structure of [2-(4-Acetylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the primary method. Key parameters include:
- Space group : Monoclinic (observed in analogous compounds) .
- Unit cell dimensions : Typical ranges are , , .
- Refinement tools : SHELXL for least-squares refinement, with -values () typically ≤ 0.053 .
Q. How is hydrogen bonding analyzed in the crystal packing of this compound?
- Methodological Answer : Hydrogen bonds (e.g., N–H⋯O, O–H⋯O) are identified via SCXRD and refined using SHELXL. For example:
- N–H⋯O interactions : Stabilize amide groups, with bond lengths ~0.86–0.95 Å .
- C–H⋯O interactions : Contribute to supramolecular sheet formation parallel to the (102) plane .
Advanced Research Questions
Q. How are crystallographic disorders in the 4-hydroxypropionate moiety resolved during refinement?
- Methodological Answer :
- Occupancy refinement : Apply restraints in SHELXL for mixed-occupancy atoms (e.g., 0.729:0.271 ratio observed in analogous structures) .
- Bond-distance restraints : Used for disordered regions (e.g., C20–C24A) to maintain chemically plausible geometries .
- Validation : Check values (< 0.001) and electron density maps for residual peaks .
Q. What experimental strategies optimize synthetic yields of fluorophenyl-acetate derivatives?
- Methodological Answer :
- Precursor selection : Use 3-fluorophenyl intermediates (e.g., 2-fluoro-4-hydroxybenzaldehyde) as starting materials .
- Reaction conditions : Optimize temperature (e.g., 25–60°C) and catalysts (e.g., acid/base-mediated esterification) .
- Yield enhancement : Purify via column chromatography and validate purity via HPLC (>98%) .
Q. How is tyrosinase inhibition activity evaluated for this compound?
- Methodological Answer :
- Assay design : Use mushroom tyrosinase or human melanocyte lysates. Measure L-DOPA oxidation rates via UV-Vis spectroscopy (λ = 475 nm) .
- Dose-response curves : Test concentrations from 1–100 µM; calculate IC values .
- Controls : Include kojic acid as a reference inhibitor .
Q. How do structural modifications (e.g., fluorophenyl vs. hydroxyphenyl groups) impact bioactivity?
- Methodological Answer :
- SAR studies : Synthesize analogs with varying substituents (e.g., 4-fluoro vs. 4-hydroxy) and compare IC values .
- Computational modeling : Perform docking simulations (e.g., AutoDock Vina) to predict binding affinities to tyrosinase active sites .
Data Contradiction Analysis
Q. Discrepancies in reported hydrogen bond lengths: How to reconcile differences between studies?
- Resolution Strategy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
